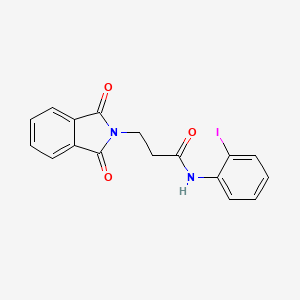![molecular formula C16H24N2O3 B6087285 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B6087285.png)
3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known to possess several pharmacological properties that make it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various molecular targets in the body. For example, it has been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone are diverse and complex. Studies have shown that the compound can modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition. Additionally, it has been shown to possess potent antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in various diseases.
実験室実験の利点と制限
The advantages of using 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone in lab experiments are its potent pharmacological properties and its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in water.
将来の方向性
There are several future directions for the research on 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone is a promising compound with significant potential in the field of medicinal chemistry. Its potent pharmacological properties and diverse biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the Mannich reaction. In this reaction, the amine group of 2-(2-methoxyphenyl)ethylamine reacts with formaldehyde and 1-methyl-2-piperidinone to form the desired compound.
科学的研究の応用
3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that the compound possesses significant pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant activities. Additionally, it has been shown to exhibit potent inhibitory effects on the growth of cancer cells in vitro.
特性
IUPAC Name |
3-hydroxy-3-[[2-(2-methoxyphenyl)ethylamino]methyl]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-18-11-5-9-16(20,15(18)19)12-17-10-8-13-6-3-4-7-14(13)21-2/h3-4,6-7,17,20H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCCDVYFNIBRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CNCCC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-[[2-(2-methoxyphenyl)ethylamino]methyl]-1-methylpiperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6087209.png)
![(2-chlorobenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6087219.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6087225.png)
![2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone](/img/structure/B6087233.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)acetamide](/img/structure/B6087241.png)
![N-(2-furylmethyl)-6-oxo-N-2-propyn-1-yl-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6087242.png)
![1-(3,4-dimethylphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6087250.png)
![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6087269.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6087292.png)
![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087294.png)
![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)